molecular formula C13H13ClN2O2 B12337954 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one

2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one

Cat. No.: B12337954
M. Wt: 264.71 g/mol
InChI Key: LZWGTFOORINQDS-UHFFFAOYSA-N
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Description

2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorine atom at the 2-position, a cyclobutyl group at the 5-position, and a methoxy group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of anthranilic acid derivatives with suitable reagents to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to the formation of dihydroquinazolinone derivatives.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of various substituted quinazolinones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the quinazolinone core. These products can have diverse chemical and biological properties.

Scientific Research Applications

2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound can be used in biological studies to investigate its effects on different biological systems.

    Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one include other quinazolinone derivatives such as:

  • 2-chloro-5-cyclobutoxy-7-methoxyquinazolin-4-one
  • 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutyl group at the 5-position and the methoxy group at the 7-position can influence the compound’s reactivity and interactions with molecular targets.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

2-chloro-5-cyclobutyl-7-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C13H13ClN2O2/c1-18-8-5-9(7-3-2-4-7)11-10(6-8)15-13(14)16-12(11)17/h5-7,11H,2-4H2,1H3

InChI Key

LZWGTFOORINQDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=NC(=O)C2C(=C1)C3CCC3)Cl

Origin of Product

United States

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